molecular formula C27H54N8O7 B14272734 L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine CAS No. 182065-89-0

L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine

Cat. No.: B14272734
CAS No.: 182065-89-0
M. Wt: 602.8 g/mol
InChI Key: JOKMWMNWUVVFJS-YFNVTMOMSA-N
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Description

L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine is a peptide composed of five amino acids: leucine, lysine, serine, lysine, and lysine. This compound is known for its unique sequence and structure, which contributes to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino groups in lysine residues can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters or isothiocyanates.

Major Products

    Oxidation: Hydroxylated serine.

    Reduction: Free thiol groups.

    Substitution: Modified lysine residues with various functional groups.

Scientific Research Applications

L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including antimicrobial peptides and drug delivery systems.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The lysine residues play a crucial role in binding due to their positive charge, which facilitates interactions with negatively charged molecules.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: Another peptide with a similar sequence but different amino acid composition.

    L-Leucyl-L-lysyl-L-seryl-L-lysyl-L-lysine: A variant with slight modifications in the sequence.

Uniqueness

This compound is unique due to its specific sequence and structure, which confer distinct biochemical properties and applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industry.

Properties

CAS No.

182065-89-0

Molecular Formula

C27H54N8O7

Molecular Weight

602.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C27H54N8O7/c1-17(2)15-18(31)23(37)32-19(9-3-6-12-28)25(39)35-22(16-36)26(40)33-20(10-4-7-13-29)24(38)34-21(27(41)42)11-5-8-14-30/h17-22,36H,3-16,28-31H2,1-2H3,(H,32,37)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

JOKMWMNWUVVFJS-YFNVTMOMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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